Perfluoromethyldiethylamine
Description
Properties
IUPAC Name |
1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethyl)-N-(trifluoromethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F13N/c6-1(7,8)3(12,13)19(5(16,17)18)4(14,15)2(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPITNDOTGKQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(N(C(C(F)(F)F)(F)F)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226714 | |
| Record name | Perfluoromethyldiethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-48-5 | |
| Record name | 1,1,2,2,2-Pentafluoro-N-(1,1,2,2,2-pentafluoroethyl)-N-(trifluoromethyl)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoromethyldiethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoromethyldiethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERFLUOROMETHYLDIETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ8LSG9H5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Perfluoromethyldiethylamine
Electrochemical Fluorination Processes for Perfluoromethyldiethylamine Production
The most common method for synthesizing this compound is the Simons Electrochemical Fluorination (ECF) process. uni-wuerzburg.de This technique involves the electrolysis of a solution containing a suitable organic precursor in anhydrous hydrogen fluoride (B91410) (AHF). justia.com
Electrolytic Cell Design and Operational Parameters
Electrochemical fluorination is conducted in an undivided electrolytic cell. google.com The cell body is typically constructed from or lined with materials resistant to the highly corrosive anhydrous hydrogen fluoride, such as polytetrafluoroethylene (PTFE) or poly(vinylidene fluoride). google.com The electrodes consist of a nickel anode, which is active for electrochemical fluorination, and a nickel or steel cathode. google.comcecri.res.in In some designs, a bipolar electrode stack is utilized to increase the effective electrode surface area within the cell. google.com
Table 1: Typical Operational Parameters for Electrochemical Fluorination
| Parameter | Value/Range |
| Cell Voltage | 5 - 8 V |
| Current Density | 0.02 A/cm² |
| Electrolysis Temperature | 0 °C |
| Anode Material | Nickel |
| Cathode Material | Nickel or Steel |
| Electrolyte | Anhydrous Hydrogen Fluoride |
This table provides a general overview of typical operational parameters. Specific conditions can vary depending on the precursor and desired product.
Optimization of Reaction Conditions and Yields
The yield of this compound is influenced by several factors, including the structure of the precursor, current density, and the presence of additives. The choice of precursor is paramount, with tertiary amines generally producing higher yields of their perfluorinated analogs compared to primary or secondary amines, which can undergo C-N bond cleavage. fluorine1.ru
Optimizing the current density is crucial for maximizing yield and minimizing side reactions. For instance, in the electrochemical fluorination of a mixture of N-methylmorpholine and tributylamine, a current density of 0.02 A/cm² was employed. google.com Interruption of the electric current during the ECF process has been shown to reduce the cell's resistance, potentially lowering operational costs. justia.com
The addition of conductivity additives can also enhance the efficiency of the process, particularly when the organic precursor has low solubility in anhydrous hydrogen fluoride. google.com
Role of Precursor Compounds in Synthesis Pathways
The primary precursor for the synthesis of this compound is N-methyldiethylamine. During the electrochemical fluorination process, all carbon-hydrogen bonds in the N-methyldiethylamine molecule are replaced with carbon-fluorine bonds, resulting in the formation of this compound. google.comwikipedia.org
The general reaction can be represented as:
(CH₃CH₂)₂NCH₃ + 13 HF → (CF₃CF₂)₂NCF₃ + 13 H₂
Partially fluorinated amines can also serve as precursors, often leading to increased yields of the final perfluorinated product. fluorine1.rugoogle.com The use of precursors that can cleave and fluorinate under ECF conditions to produce the desired perfluoroalkylamine is also a viable strategy. google.com
Alternative Synthetic Routes to this compound and Analogues
While electrochemical fluorination is the dominant industrial method, other synthetic approaches can be employed, particularly for producing analogues or for laboratory-scale synthesis. These methods often involve the use of different fluorinating agents. uni-wuerzburg.de
One such alternative involves direct fluorination using elemental fluorine (F₂), although this method is highly exothermic and requires careful control to avoid fragmentation of the organic molecule. Other potent fluorinating agents like chlorine trifluoride (ClF₃) and sulfur tetrafluoride (SF₄) can also be used. uni-wuerzburg.de
Derivatization Strategies for this compound and Its Functionalized Analogues
Due to its chemical inertness, derivatization of this compound itself is challenging. However, functionalized analogues can be synthesized by starting with functionalized precursor amines. For instance, the electrochemical fluorination of amino ethers can produce perfluorinated amines with ether linkages. cecri.res.in
Strategies for derivatization in fluorochemistry often focus on introducing functional groups that can undergo further reactions. While not specific to PFMDEA, general methods for derivatizing fluorinated compounds include the introduction of reactive sites that can participate in click chemistry or other coupling reactions. rsc.org For example, the introduction of an alkyne group onto a fluorinated aromatic ring allows for subsequent modification via copper-catalyzed azide-alkyne cycloaddition. rsc.org Such strategies could potentially be adapted to create functionalized analogues of PFMDEA by incorporating suitable functional groups in the precursor molecule before electrochemical fluorination.
Chemical Reactivity, Stability, and Mechanistic Insights into Perfluoromethyldiethylamine
Thermal Stability and Degradation Kinetics of Perfluoromethyldiethylamine
The thermal stability of a substance provides insight into how its quality changes over time under the influence of temperature. europa.eu For perfluoroalkylamines, thermal degradation can be initiated by the dissociation of the C-N bond, which can release trifluoromethyl radicals. rsc.org The process of thermal decomposition involves the breakdown of materials at high temperatures, often in an inert atmosphere. nih.gov
The kinetics of thermal degradation can be studied using techniques like thermogravimetric analysis (TGA), which measures changes in the physical and chemical properties of materials as a function of increasing temperature. researchgate.netresearchgate.net TGA can reveal the different stages of weight loss during degradation. mdpi.com For many polymers, the initial degradation at lower temperatures is followed by further decomposition at higher temperatures. mdpi.commdpi.com The activation energy, which is the minimum amount of energy required for a reaction to occur, can be calculated from TGA data to understand the stability of the compound. mdpi.commsstate.edu An increase in activation energy with conversion suggests improved thermal stability and that the degradation process becomes more difficult. mdpi.com
Table 1: General Thermal Degradation Characteristics of Related Fluorinated Compounds
| Feature | Description |
| Initiation Step | Dissociation of C-N or C-C bonds. rsc.orgund.edu |
| Key Intermediates | Formation of perfluoroalkyl radicals. und.edu |
| Influencing Factors | Temperature, atmosphere (inert vs. oxidative), presence of adsorbents. researchgate.netund.edu |
| Analysis Technique | Thermogravimetric Analysis (TGA). researchgate.netresearchgate.net |
This table provides a generalized overview based on the behavior of similar perfluorinated compounds.
Reaction Mechanisms Involving Fluorinated Amine Moieties
The reactivity of perfluoroalkylated amines is often characterized by the lability of the C-F bonds and the influence of the nitrogen lone pair. nih.gov The nitrogen lone pair can facilitate the elimination of a fluoride (B91410) ion, leading to the formation of highly electrophilic fluoroiminium species. nih.gov This inherent instability has, in some cases, limited the synthetic applications of perfluoroalkyl amines. nih.gov
However, this reactivity can also be harnessed. For example, the in-situ preparation of fluorinated ethylamine (B1201723) has been used as a fluorinating agent. nih.gov More recent research has focused on controlling the reactivity of these intermediates. One approach involves the N-perfluoroalkylation of nitrosoarenes to form labile N-perfluoroalkylated hydroxylamines, which can then undergo controlled defluorination to produce other fluorinated compounds. nih.gov Another strategy involves the activation of fluorinated ethylamines with a Lewis acid to form more stable iminium salts, which can then react with nucleophiles. nih.gov
The trifluoromethyl radical, which can be released from the dissociation of the C-N bond in perfluoroalkylamines, is a key reactive species in some contexts, such as in fire suppression mechanisms. rsc.org
Interaction of this compound with Other Chemical Species
The interactions of this compound with other chemical species are largely dictated by its chemical inertness. nih.gov As a perfluorinated compound, it is generally non-reactive with many common chemical reagents. nih.gov
However, under specific conditions, interactions can occur. For instance, perfluoroalkylamines can be synthesized through reactions involving other chemical species. One method involves the desulfurinative fluorination of thiocarbamoyl fluorides using silver(I) fluoride. acs.org Another one-pot synthesis of perfluoroalkyl amines utilizes sodium perfluoroalkanesulfinates. acs.org
In industrial applications, this compound has been used as a solvent in the co-polymerization of tetrafluoroethylene (B6358150) (TFE) with other monomers. fluorine1.ru In this context, it is valued for its high resistance to radical processes. fluorine1.ru
The interaction with radicals is a key aspect of the chemistry of some perfluoroalkylamines. As mentioned previously, the trifluoromethyl radical, which can be generated from the C-N bond cleavage of perfluoroalkylamines, can react with hydroxyl or hydrogen radicals. rsc.org This reactivity forms the basis of their potential application as fire suppressants. rsc.org
Advanced Applications and Functionalization Research of Perfluoromethyldiethylamine
Perfluoromethyldiethylamine as a Solvent in Specialized Chemical Syntheses
This compound, also known by the designation MD46, serves as a highly effective, non-reactive solvent in specialized chemical syntheses, particularly in the field of fluoropolymer chemistry. fluorine1.ru Its fully fluorinated structure renders it chemically inert and highly resistant to radical processes, a critical property for a solvent in radical polymerization reactions. fluorine1.ru Unlike many conventional solvents, it does not readily participate in the polymerization process or function as a chain-transfer agent, which could otherwise terminate the growing polymer chain and undesirably lower the molecular weight of the final product. fluorine1.ru
A significant application of this compound as a solvent is in the solution-based radical copolymerization of tetrafluoroethylene (B6358150) (TFE) with perfluoro(-3,6-dioxa-4-methyl-7-octene)sulfonylfluoride (PSVE). fluorine1.ru This process yields a perfluorinated copolymer known as F-4SF, which is a precursor to ion-exchange membranes used in demanding applications. fluorine1.rufluorine1.ru Research comparing various perfluorinated solvents found that copolymers synthesized in this compound exhibited higher molecular weights than those produced in the formerly common, but now ozone-depleting, 1,1,2-trifluoro-1,2,2-trichloroethane (CFC-113). fluorine1.ru This suggests that the inert nature of this compound contributes to the formation of longer, more robust polymer chains. fluorine1.ru
The selection of a solvent for such processes is governed by several key criteria, including high solvency for the monomers (TFE and PSVE), inertness in the reaction environment, and suitable physicochemical properties for manufacturing. fluorine1.ru this compound meets these requirements, establishing its role as a specialized reaction medium for the synthesis of high-performance fluorinated materials. fluorine1.ru
Table 1: Comparison of Solvents in TFE/PSVE Copolymerization An interactive data table based on research findings.
| Solvent | Chemical Designation | Key Properties in Polymerization | Impact on Copolymer |
|---|---|---|---|
| This compound | MD46 | Highly resistant to radical processes; does not act as a chain-transfer agent. fluorine1.ru | Results in higher molecular weight copolymers. fluorine1.ru |
| 1,1,2-Trifluoro-1,2,2-trichloroethane | CFC-113 | Previously common solvent; participates in the copolymerization process. fluorine1.ru | Produces lower molecular weight copolymers compared to MD46; high ozone-depleting potential. fluorine1.ru |
| 1,2-Dichlorohexafluorocyclobutane | RC316 | Inertness comparable to CFC-113. fluorine1.ru | Produces higher molecular weight copolymers compared to CFC-113. fluorine1.ru |
Role of this compound as an Intermediate in Fluoropolymer and Fluoroelastomer Production
The role of this compound in the production of fluoropolymers and fluoroelastomers is primarily that of a non-reactive process aid rather than a traditional chemical intermediate. An intermediate is typically a substance that is formed from the reactants and reacts further to give the desired product. However, in the context of certain fluoropolymer syntheses, this compound functions as an inert solvent, facilitating the reaction without being consumed or incorporated into the final polymer structure. fluorine1.ru
In the synthesis of the F-4SF copolymer from TFE and PSVE, this compound's function is to create a suitable liquid phase for the monomers and the growing polymer chains. fluorine1.ru Its chemical stability ensures that it does not interfere with the radical mechanism of the polymerization. fluorine1.ru Crucially, it does not act as a chain-transfer agent. fluorine1.ru Chain-transfer agents are substances that can react with a growing polymer chain to terminate its growth and initiate the growth of a new chain; this process is often used to control the molecular weight of the polymer. google.comresearchgate.net The absence of chain-transfer activity in this compound is advantageous when the goal is to produce high molecular weight polymers, as is the case for materials intended for high-strength applications like ion-exchange membranes. fluorine1.rufluorine1.ru
Therefore, while not an intermediate in the classical sense of being a precursor that contributes its atoms to the final product, this compound is an essential component in the process of producing specific high-performance fluoropolymers, enabling the synthesis to proceed efficiently and yield a product with the desired molecular characteristics. fluorine1.ru There is no readily available scientific literature indicating that this compound is used as a monomer or a reactive intermediate in the production of common fluoropolymers or fluoroelastomers.
Investigation of this compound in Novel Industrial Processes
This compound has been investigated and commercially adopted in highly specialized industrial and biomedical processes, primarily leveraging its unique combination of thermal stability, chemical inertness, dielectric properties, and capacity for gas dissolution. wikipedia.org
Two major applications stand out:
Electronic Cooling Fluids: this compound is a component of 3M's Fluorinert™ line of electronic liquids, such as FC-40. wikipedia.org3mcanada.ca These fluids are used as single-phase heat transfer agents in the electronics and semiconductor industries. 3mcanada.ca High-performance electronic components, such as CPUs and power electronics, generate significant amounts of heat that must be dissipated to ensure reliable operation. wikipedia.org Fluorinert™ liquids, containing perfluorinated compounds like this compound, are ideal for these applications because they are electrically insulating (non-conductive), non-flammable, and compatible with a wide range of materials. 3mcanada.cawikipedia.org3m.com They are employed in direct immersion cooling of computer processors and in chillers for semiconductor manufacturing processes like etching, ion implantation, and chemical vapor deposition (CVD). wikipedia.org3mcanada.casemiconductors.org
Artificial Blood Substitutes: A pioneering biomedical application of this compound was its use as a component in the perfluorochemical (PFC) emulsion known as Fluosol-DA. wikipedia.orgnih.govresearchgate.net This product was developed as an artificial blood substitute, specifically an oxygen carrier, for use in situations where blood transfusions were not an option. nih.govnih.gov The utility of perfluorinated amines in this context stems from their high solubility for gases, including oxygen and carbon dioxide. wikipedia.org The Fluosol-DA emulsion, a mixture of perfluorodecalin (B110024) and perfluorotripropylamine (B110025) (of which this compound is a related compound), could transport oxygen through the bloodstream, functioning as a temporary replacement for red blood cells. nih.govresearchgate.netnih.gov This application exploits the compound's biological inertness and low toxicity. wikipedia.org
Table 2: Key Properties of this compound for Industrial Applications An interactive data table summarizing compound properties.
| Property | Value/Characteristic | Relevance to Application |
|---|---|---|
| Electrical Properties | Non-conductive, High Dielectric Strength 3mcanada.ca3m.com | Prevents short circuits in direct contact cooling of electronics. wikipedia.org |
| Thermal Stability | Thermally stable over a wide liquid range. 3mcanada.ca | Allows for effective heat transfer in high-temperature electronic processes. 3mcanada.ca |
| Chemical Stability | Chemically inert, compatible with metals and plastics. 3mcanada.ca3m.com | Ensures longevity and safety of cooling systems and biomedical formulations. wikipedia.org3mcanada.ca |
| Gas Solubility | High solubility for O₂ and CO₂. wikipedia.org | Enables oxygen transport in artificial blood substitutes. wikipedia.org |
| Toxicity | Generally very low toxicity. wikipedia.org | Critical for biomedical applications like artificial blood. wikipedia.org |
This compound in High-Performance Materials Research
This compound contributes to high-performance materials research primarily by enabling the synthesis of advanced fluoropolymers and by being a key ingredient in high-performance fluid formulations.
The synthesis of the F-4SF copolymer, a material with significant performance attributes, relies on the use of this compound as a reaction solvent. fluorine1.ru The resulting polymer, after hydrolysis of its sulfonylfluoride groups, becomes a perfluorosulfonic acid (PFSA) ionomer. fluorine1.ru Materials of this type are the basis for proton-exchange membranes (PEMs) used in fuel cells. fluorine1.ru The performance of these membranes—specifically their proton conductivity, chemical resistance, and durability—is directly related to the molecular weight and purity of the base polymer. By providing an inert reaction environment that fosters the growth of high molecular weight polymer chains, this compound is instrumental in producing a precursor for these high-performance energy materials. fluorine1.ru Depending on its equivalent weight, F-4SF is also used as a heterogeneous acidic catalyst. fluorine1.ru
Furthermore, the inclusion of this compound in Fluorinert™ heat transfer fluids is a direct application in the high-performance materials sector. wikipedia.org3mcanada.ca The semiconductor industry requires materials that can maintain precise thermal control under extreme conditions. semiconductors.org The thermal and chemical stability of this compound allows these coolant fluids to perform reliably over a wide range of temperatures, protecting sensitive and expensive electronic components during fabrication and testing. 3mcanada.casemiconductors.org The reliability of modern, high-density electronics is, in part, dependent on the performance of these specialized cooling fluids. wikipedia.org
Therefore, while not typically a structural component of a solid material, this compound's role is critical in both the synthesis and application of materials designed to function under demanding chemical, thermal, and electrical conditions.
Analytical Chemistry Methodologies for Perfluoromethyldiethylamine and Its Transformation Products
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the separation and quantification of Perfluoromethyldiethylamine from complex environmental and biological samples. The choice of technique is often dictated by the volatility and polarity of the target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. While many PFAS are not directly amenable to GC-MS due to their ionic nature and low volatility, this method is well-suited for more volatile neutral PFAS and can be employed for this compound with appropriate sample preparation, such as derivatization. thermofisher.com
Derivatization techniques, such as amidation, can be employed to increase the volatility of non-volatile PFAS, making them suitable for GC-MS analysis. nih.gov The choice of derivatizing agent and reaction conditions is crucial for achieving high derivatization efficiency and reproducible results. For the analysis of complex mixtures, GC-MS provides excellent separation efficiency and allows for the identification of unknown compounds through their mass spectra by comparison with spectral libraries. scispace.comresearchgate.net
Key parameters for a successful GC-MS analysis include the selection of an appropriate GC column, optimization of the temperature program, and selection of the appropriate ionization mode (e.g., electron ionization or chemical ionization). nih.govnih.gov
Table 1: Illustrative GC-MS Parameters for Analysis of Perfluorinated Amines (General)
| Parameter | Setting |
| GC Column | Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50°C, ramp to 280°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of a wide range of PFAS, including this compound and its transformation products. perkinelmer.comnih.gov This technique is particularly advantageous for non-volatile and polar compounds that are not amenable to GC-MS. nih.gov
The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of trace levels of these compounds in complex matrices such as water, soil, and biological tissues. epa.govresearchgate.net The use of isotope dilution techniques, where isotopically labeled internal standards are added to the sample prior to extraction, is a common practice to ensure accurate quantification by correcting for matrix effects and variations in instrument response. fda.gov
Method development for LC-MS/MS involves the optimization of several parameters, including the choice of LC column (typically a C18 or other reversed-phase column), mobile phase composition, gradient elution profile, and mass spectrometer settings (e.g., precursor and product ion selection for multiple reaction monitoring - MRM). fda.govacs.org
Table 2: Typical LC-MS/MS Parameters for PFAS Analysis (General)
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with ammonium acetate or formic acid |
| Mobile Phase B | Methanol or acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
High-Performance Liquid Chromatography (HPLC) for Complex Mixtures
High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for the analysis of this compound in complex mixtures. core.ac.uknih.gov While often coupled to a mass spectrometer for detection, HPLC can also be used with other detectors, such as ultraviolet (UV) or fluorescence detectors, particularly after derivatization of the analyte. nih.gov
The separation in HPLC is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase. For perfluorinated compounds, reversed-phase chromatography with a C18 or a pentafluorophenyl (PFP) column is commonly employed. fishersci.comchromatographyonline.com PFP columns can offer unique selectivity for halogenated compounds due to specific interactions between the fluorinated stationary phase and the analytes. fishersci.comchromatographyonline.com
The optimization of HPLC methods for complex mixtures involves adjusting parameters such as the mobile phase composition, gradient profile, column temperature, and flow rate to achieve the desired separation of target analytes from matrix components. researchgate.net
Table 3: Example HPLC Gradient for Separation of Perfluorinated Compounds
| Time (min) | % Mobile Phase A (e.g., Water with buffer) | % Mobile Phase B (e.g., Methanol) |
| 0 | 80 | 20 |
| 15 | 20 | 80 |
| 20 | 20 | 80 |
| 21 | 80 | 20 |
| 25 | 80 | 20 |
Ion Chromatography (IC) for Ionic Species Analysis
Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. thermofisher.com It is particularly useful for the analysis of potential ionic transformation products of this compound that may be formed through degradation processes. byu.edu
IC separates ions based on their affinity for an ion-exchange resin packed in a column. byu.edu Suppressed conductivity detection is a common method used in IC, which allows for the sensitive detection of a wide range of inorganic and organic ions. thermofisher.com For enhanced selectivity and lower detection limits, IC can be coupled with mass spectrometry (IC-MS). chromatographyonline.com
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its transformation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, including fluorinated compounds like this compound. researchgate.netslideshare.net Fluorine-19 (¹⁹F) NMR is particularly valuable due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.orgbiophysics.orghuji.ac.il
The chemical shift in a ¹⁹F NMR spectrum provides information about the electronic environment of the fluorine atoms, allowing for the differentiation of fluorine atoms in different parts of the molecule (e.g., -CF₃ vs. -CF₂-). wikipedia.org Spin-spin coupling between neighboring fluorine atoms and between fluorine and other nuclei (like ¹H) provides crucial information about the connectivity of atoms within the molecule. wikipedia.org
For a comprehensive structural elucidation, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is often employed. nih.gov These experiments help to establish the complete bonding framework and stereochemistry of the molecule.
Table 4: General ¹⁹F NMR Chemical Shift Ranges for Common Fluoroalkyl Groups
| Functional Group | Chemical Shift Range (ppm) relative to CFCl₃ |
| -CF₃ | -50 to -80 |
| -CF₂- (aliphatic) | -110 to -130 |
| -CF₂- (adjacent to heteroatom) | -80 to -120 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. ljmu.ac.uk These methods are complementary, as the selection rules for vibrational transitions differ between them. nsf.gov While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of photons. nsf.gov
For a compound like this compound, these techniques can provide a unique spectral fingerprint based on its molecular structure. youtube.com The spectra would be characterized by vibrations corresponding to C-F (carbon-fluorine), C-N (carbon-nitrogen), and C-C (carbon-carbon) bonds. The C-F stretching vibrations in fluorinated compounds typically appear in a strong and complex region of the IR spectrum, generally between 1400 and 1000 cm⁻¹. Raman spectroscopy is also effective for identifying PFAS, with experimental spectra revealing unique characteristic peaks that allow for their classification. researchgate.net Density Functional Theory (DFT) calculations can supplement experimental spectra to provide detailed mode assignments and validate observations, highlighting shifts based on chain length and functional groups. nih.gov
Recent studies have employed Raman spectroscopy to differentiate between various PFAS compounds based on their distinct vibrational peaks across different wavenumber regions. nih.gov The integration of experimental data with computational analysis enhances the potential of vibrational spectroscopy as a robust tool for PFAS detection and differentiation. nih.gov
Table 1: Characteristic Vibrational Frequencies for Functional Groups Relevant to this compound
| Functional Group | Bond Type | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| Fluoroalkyl | C-F Stretch | 1000 - 1400 | IR, Raman |
| Amine | C-N Stretch | 1020 - 1250 | IR |
| Alkane | C-H Stretch | 2850 - 3000 | IR, Raman |
| Alkane | C-C Stretch | 800 - 1200 | Raman |
Advanced Mass Spectrometry Techniques for Trace Analysis and Metabolite Identification
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is the cornerstone for the trace analysis of PFAS. nih.govresearchgate.net These hyphenated techniques, such as LC-MS/MS and GC-MS/MS, provide the high sensitivity and selectivity required to detect and quantify compounds like this compound at very low concentrations in complex mixtures. nih.govresearchgate.net
Advanced MS platforms are essential for trace detection and characterization. nist.gov
Ambient Ionization Mass Spectrometry (AI-MS): Allows for the direct analysis of samples with minimal preparation, making it suitable for rapid screening. nist.govosti.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide accurate mass measurements, which are crucial for identifying unknown compounds and their transformation products. ijpras.comnih.gov
Tandem Mass Spectrometry (MS/MS): Techniques like triple quadrupole mass spectrometry are workhorses for targeted trace analysis, offering excellent sensitivity and specificity through selected reaction monitoring. nih.govnih.gov
Metabolism studies are critical for understanding the fate of PFAS in biological systems. nih.gov Mass spectrometry is the dominant analytical tool for identifying metabolites. ijpras.comnih.gov Recent research on various PFAS has identified several major biological transformation pathways, including glucuronidation, sulfation, dealkylation, and oxidation. nih.gov These studies use LC-HRMS to identify transformation products and create mass spectral libraries to facilitate future identification. nih.gov For this compound, these techniques would be applied to identify potential metabolites formed through similar enzymatic reactions in biological systems. nih.govstanford.edu
Table 2: Application of Advanced Mass Spectrometry Techniques for PFAS Analysis
| Technique | Application | Key Advantages |
|---|---|---|
| LC-MS/MS | Targeted quantification of known PFAS and transformation products. | High sensitivity, selectivity, and robustness. nih.gov |
| GC-MS/MS | Analysis of volatile or derivatized PFAS. | Suitable for specific classes of PFAS precursors. |
| LC-HRMS (Q-TOF, Orbitrap) | Identification of unknown transformation products and metabolites. | High mass accuracy and resolution, enabling formula determination. ijpras.comnih.gov |
| Ambient Ionization MS | Rapid screening and surface analysis. | Minimal sample preparation required. nist.gov |
Analytical Strategies for Degradation Products of this compound
Identifying the degradation products of this compound is crucial for understanding its environmental fate and persistence. Forced degradation studies, which expose the compound to stress conditions like hydrolysis, oxidation, and photolysis, are performed to predict potential degradation pathways. nih.gov
The analysis of degradation products is challenging because they are often unknown and present at low concentrations in complex matrices. nih.gov The primary analytical strategy involves separation followed by structural elucidation.
Chromatographic Separation: High-performance liquid chromatography (HPLC) is commonly used to separate the parent compound from its degradation products. nih.gov
Mass Spectrometry for Identification: High-resolution mass spectrometry (HRMS) is indispensable for identifying unknown degradation products by providing accurate mass data to determine elemental compositions. ijpras.com Tandem MS (MS/MS) experiments are then used to fragment the ions, providing structural information for elucidation. nih.gov
Spectroscopic methods can also support the identification process. UV-Visible spectroscopy can monitor changes in the absorption spectra during degradation, while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, though less sensitive than MS, can provide definitive structural information when degradation products can be isolated in sufficient quantities. ijmr.net.in By combining these techniques, a comprehensive profile of the degradation products of this compound can be established.
Environmental Fate and Transport of Perfluoromethyldiethylamine
Environmental Persistence and Bioaccumulation Potential
Perfluoromethyldiethylamine is characterized by the immense strength of its carbon-fluorine bonds, a hallmark of PFAS compounds that earns them the moniker "forever chemicals." This structural feature renders it highly resistant to degradation under typical environmental conditions, leading to a high potential for persistence in various environmental matrices.
The tendency of a chemical to accumulate in living organisms can be estimated using the octanol-water partition coefficient (LogKow). A higher LogKow value indicates a greater affinity for fatty tissues and a higher potential for bioaccumulation. While an experimental LogKow for this compound is not available, its structure as a short-chain perfluorinated amine suggests it is likely to have a lower LogKow than long-chain PFAS.
Table 1: Bioaccumulation Potential Indicators for Selected PFAS (for comparative purposes)
| Compound | LogKow (estimated) | Bioconcentration Factor (BCF) | Bioaccumulation Factor (BAF) |
| Perfluorooctanoic acid (PFOA) | >4 | Moderate to High | Moderate to High |
| Perfluorooctane (B1214571) sulfonate (PFOS) | >4 | High | High |
| Perfluorobutanoic acid (PFBA) | <1 | Low | Low |
| This compound | Data not available | Data not available | Data not available |
Note: This table includes data for well-studied PFAS to provide context. The absence of data for this compound highlights a significant knowledge gap.
Degradation Pathways and Mechanisms in Environmental Matrices
The degradation of this compound in the environment is expected to be extremely slow, a characteristic shared with other perfluorinated compounds.
Abiotic Degradation Processes
Abiotic degradation processes such as hydrolysis, photolysis, and thermolysis are generally not effective in breaking down the perfluoroalkyl chains of PFAS under typical environmental conditions. The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage by these mechanisms. While some polyfluorinated substances (which contain some C-H bonds) can be transformed abiotically, fully fluorinated compounds like this compound are exceptionally stable.
Biotic Transformation and Biodegradation Studies
Microbial degradation of perfluorinated compounds is a challenging process. While some microorganisms have been shown to transform certain polyfluorinated substances, the complete mineralization of perfluorinated compounds like this compound by microbial action in the environment is considered to be negligible. The high stability of the C-F bonds and the low bioavailability of these compounds limit their susceptibility to microbial enzymes.
Formation of Terminal Degradation Products
Given the high resistance of this compound to both abiotic and biotic degradation, it is expected to persist in the environment in its original form. In the case of larger, more complex polyfluorinated precursors, they can degrade to form stable terminal products, often perfluoroalkyl carboxylic acids (PFCAs) or perfluoroalkane sulfonic acids (PFSAs). However, for a perfluorinated compound like this compound, significant transformation into other products under environmental conditions is unlikely.
Distribution and Partitioning in Aquatic and Terrestrial Environments
The distribution and partitioning of this compound in the environment are governed by its physicochemical properties, such as water solubility and its tendency to sorb to soil and sediment. As a short-chain PFAS, it is expected to be relatively water-soluble and mobile in aquatic systems. This mobility can lead to the contamination of surface and groundwater resources.
In terrestrial environments, the sorption of this compound to soil and sediment is likely to be limited compared to long-chain PFAS. The sorption of PFAS to environmental matrices is influenced by factors like organic carbon content, clay mineralogy, and the pH of the surrounding medium. Short-chain PFAS generally exhibit weaker sorption, which contributes to their greater mobility in soils and the potential for leaching into groundwater.
Atmospheric Transport and Deposition
Certain PFAS can undergo long-range atmospheric transport, leading to their presence in remote environments far from their sources. The potential for atmospheric transport is influenced by a compound's volatility, which can be estimated from its vapor pressure and Henry's Law constant.
While specific data for this compound are not available, its relatively low molecular weight suggests it may have a higher vapor pressure compared to long-chain PFAS, potentially allowing for volatilization and subsequent atmospheric transport. Once in the atmosphere, it can be transported over long distances and then be deposited back to terrestrial and aquatic environments through wet (rain, snow) and dry deposition. The atmospheric oxidation of some volatile polyfluorinated precursors is a known source of perfluorinated acids in remote regions.
Table 2: Physicochemical Properties Influencing Environmental Transport (Estimated for Structurally Similar Compounds)
| Property | Perfluorobutane | Perfluorotributylamine | This compound |
| Molecular Weight ( g/mol ) | 238.03 | 671.09 | 321.04 |
| Boiling Point (°C) | -2 | 178 | Data not available |
| Vapor Pressure (Pa at 25°C) | 2.5 x 10^5 | 0.4 | Data not available |
| Water Solubility (mg/L) | 6.5 | Low | Data not available |
| Henry's Law Constant (atm·m³/mol) | 1.8 | Data not available | Data not available |
Note: This table presents data for other perfluorinated compounds to illustrate the range of properties. The lack of specific data for this compound is a critical knowledge gap for accurately modeling its environmental transport.
Sorption and Leaching in Soils and Sediments
There is no available research that quantifies the sorption of this compound to soil or sediment particles. Key parameters used to predict the mobility of organic compounds in soil, such as the soil organic carbon-water partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd), have not been determined for this specific compound. Consequently, its leaching potential from contaminated soils into groundwater cannot be accurately assessed. General principles for PFAS suggest that sorption is influenced by factors like organic matter content, clay mineralogy, and pH of the soil and sediment, but without specific studies on this compound, its behavior remains speculative.
Migration in Groundwater and Surface Water Systems
Similarly, there is a lack of studies tracking the migration of this compound in groundwater and surface water. Information on its persistence, potential for long-range transport in aquatic environments, and its partitioning behavior between water and suspended solids is not documented. While many PFAS are known to be mobile in water, the specific mobility and potential for plume formation of this compound have not been investigated.
Modeling
Environmental fate models are crucial tools for predicting the distribution and persistence of chemicals in the environment. These models rely on specific physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), as well as experimentally determined fate parameters like degradation rates and sorption coefficients.
While general models exist for the PFAS class of compounds, such as fugacity-based multimedia fate models and quantitative structure-property relationship (QSPR) models, their application to this compound is hampered by the absence of the necessary input data. There are no published studies that have specifically parameterized and validated environmental fate and transport models for this compound. Therefore, predictions of its environmental distribution, persistence, and potential for bioaccumulation cannot be reliably made.
Ecotoxicological and Human Health Implications of Perfluoromethyldiethylamine Exposure
Ecotoxicological Effects on Aquatic and Terrestrial Organisms
Impact on Microbial Communities and Ecosystem Function
Specific research on the impact of Perfluoromethyldiethylamine on microbial communities and ecosystem function is not currently available. However, studies on other PFAS compounds indicate that they can affect microbial populations in soil and aquatic environments. nih.govnih.gov Microorganisms are crucial for nutrient cycling and decomposition, and alterations to these communities could have cascading effects on ecosystem health. nih.gov
Some studies have shown that PFAS can alter the composition and diversity of microbial communities, with some species showing sensitivity while others may be more tolerant. nih.govresearchgate.net For example, exposure to certain PFAS has been linked to changes in the abundance of specific bacterial groups in soil. nih.govusda.gov Such disruptions could potentially impact important ecosystem processes like nitrogen cycling. nih.gov
Mammalian Toxicology and Potential Health Endpoints for Perfluorinated Compounds (PFCs)
While toxicological data specifically for this compound is not well-documented in publicly accessible sources, extensive research on other PFCs, such as Perfluorooctanoic acid (PFOA) and Perfluorooctane (B1214571) sulfonate (PFOS), has identified several potential health concerns for mammals, including humans. bepls.comnih.govmdpi.com These compounds have been detected in the blood of people worldwide. epa.gov
Endocrine Disruption Mechanisms
There is a lack of specific information on the endocrine-disrupting mechanisms of this compound. However, many PFAS have been identified as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. nih.govceon.rsendocrine.org This interference can occur through various mechanisms, including mimicking natural hormones, blocking hormone receptors, or altering the production and transport of hormones. nih.govnetworkforphl.org
Research has shown that some PFAS can interfere with thyroid hormone regulation, which is critical for metabolism, growth, and development. ceon.rsnih.gov Additionally, some PFAS have been found to affect sex hormone levels, potentially impacting reproductive health. nih.govendocrine.org
Table 2: Potential Endocrine-Disrupting Effects of Selected PFAS This table presents representative data for the broader PFAS class and not specifically for this compound.
Immunotoxicity Research
Specific research on the immunotoxicity of this compound has not been identified. However, there is a growing body of evidence suggesting that exposure to certain PFAS can have adverse effects on the immune system. epa.govnih.govcdc.gov Immunotoxicity is the adverse effect on the structure or function of the immune system.
Epidemiological and toxicological studies have linked exposure to some PFAS with a reduced antibody response to vaccinations in both children and adults. nih.gov Other research suggests a potential association between PFAS exposure and an increased risk of certain immune-related health outcomes. bepls.comnih.gov
Developmental and Reproductive Toxicity Studies
There is a lack of specific developmental and reproductive toxicity studies on this compound. However, for the broader class of PFAS, these are areas of significant concern. ewg.orgewg.org PFAS can cross the placenta, leading to prenatal exposure, and have also been detected in breast milk. ewg.orgewg.org
Studies in both humans and animals have suggested that exposure to certain PFAS may be associated with adverse developmental and reproductive outcomes. ewg.orgnih.govnih.gov These include potential effects on fetal growth, such as lower birth weight, as well as impacts on reproductive health in both males and females. epa.govewg.orgnih.gov Animal studies have also shown that some PFAS can cause developmental delays and affect reproductive organs. ewg.orgnih.govnih.gov
Carcinogenicity Investigations
The International Agency for Research on Cancer (IARC) has classified perfluorooctanoic acid (PFOA), a long-chain PFAS, as "possibly carcinogenic to humans" (Group 2B). This classification is based on limited evidence in humans for an association with testicular and kidney cancer, and limited evidence in experimental animals for the carcinogenicity of PFOA. nih.gov Similarly, the U.S. Environmental Protection Agency (EPA) has classified PFOA and perfluorooctane sulfonate (PFOS) as having "suggestive evidence of carcinogenic potential". nih.gov More recently, GenX, a shorter-chain PFAS replacement for PFOA, has also been identified by the EPA as having suggestive evidence of carcinogenicity. ewg.org
A review of 26 different PFAS, including 11 short-chain compounds, found that each displayed at least one of the key characteristics of carcinogens. ewg.org PFOA and PFOS have been shown to exhibit up to five of these characteristics, including inducing epigenetic alterations, causing oxidative stress, suppressing the immune system, modulating receptor-mediated effects, and altering cell proliferation. ewg.org While there is a lack of direct genotoxicity for most PFAS chemicals, the carcinogenic hazard is likely due to mechanisms other than direct DNA damage. nih.gov
Animal studies have provided further evidence of the carcinogenic potential of some PFAS. For instance, PFOA has been shown to induce tumors in animal bioassays. nih.gov While there is a general lack of human or animal studies on the carcinogenicity of many commercially used short-chain PFAS, the available evidence suggests they likely pose a risk to human health. ewg.org
Interactive Data Table: Carcinogenicity of Selected PFAS Compounds
| Compound | IARC Classification | EPA Classification | Key Carcinogenic Characteristics Exhibited |
| PFOA | Group 2B (Possibly carcinogenic to humans) | Suggestive evidence of carcinogenic potential | Induces epigenetic alterations, oxidative stress, immune suppression, modulates receptor-mediated effects, alters cell proliferation |
| PFOS | - | Suggestive evidence of carcinogenic potential | Induces epigenetic alterations, oxidative stress, immune suppression, modulates receptor-mediated effects, alters cell proliferation |
| GenX | - | Suggestive evidence of carcinogenic potential | - |
Note: Data for this compound is not available. This table presents information on related, more extensively studied PFAS compounds.
Exposure Pathways and Biomarkers of this compound (or related PFAS)
PFAS are utilized in a wide array of consumer and industrial products, leading to their presence in the indoor environment. nih.gov They can be found in food packaging, stain- and water-repellent textiles, carpets, and personal care products. nih.govnih.gov Volatile precursor compounds can be released into indoor air, while non-volatile PFAS can be found in household dust. nih.gov Studies have shown positive correlations between the concentrations of some short-chain PFAS in dust and drinking water and their levels in human serum, indicating these are significant exposure pathways. acs.orgnih.gov For infants, breastfeeding has been identified as an important exposure route for short-chain PFAS. nih.gov
Biomarkers are used to measure the internal dose of these chemicals in the human body. The most common method for assessing PFAS exposure is the measurement of these compounds in blood serum or plasma. nih.gov Due to their persistence, many PFAS can be detected in the blood of a vast majority of the population. nih.gov
For short-chain PFAS specifically, which are generally more water-soluble, urine can also be a useful matrix for biomonitoring, although detection frequencies can be lower than in serum. acs.org Research into metabolic biomarkers is ongoing to better understand the biological effects of PFAS exposure. nih.gov Alterations in metabolites related to amino acid, lipid, and bile acid metabolism have been observed in response to PFAS exposure and are being investigated as potential early effect biomarkers. nih.gov
Interactive Data Table: Exposure Pathways and Biomarkers for PFAS
| Exposure Pathway | Media | Common Biomarkers | Biological Matrix |
| Ingestion | Drinking Water, Food (e.g., seafood, dairy), Breast Milk | Parent PFAS compounds (e.g., PFOA, PFOS, short-chain PFAS) | Serum, Plasma |
| Inhalation | Indoor Air, Dust | Parent PFAS compounds | Serum, Plasma |
| Dermal Contact | Consumer Products (e.g., cosmetics, textiles) | Parent PFAS compounds | Serum, Plasma |
| Metabolic Response | - | Altered metabolites (e.g., amino acids, lipids, bile acids) | Serum, Plasma, Urine, Liver tissue |
Epidemiological Studies Related to PFAS Exposure and Health Outcomes
A substantial body of epidemiological research has investigated the associations between exposure to various PFAS and a range of adverse health outcomes in humans. nih.govnih.gov While specific studies on this compound are lacking, research on other PFAS, particularly legacy compounds like PFOA and PFOS, as well as some shorter-chain replacements, provides insight into the potential health effects.
Epidemiological studies have consistently reported associations between PFAS exposure and several health endpoints. scirp.orgcdc.gov These include:
Metabolic Effects: Increased levels of serum cholesterol are one of the most consistent findings associated with PFAS exposure. cdc.gov Studies have also linked PFAS to disruptions in lipid and insulin regulation. nih.gov
Liver Function: Positive associations have been observed between PFAS concentrations and elevated levels of liver enzymes, suggesting potential liver damage. nih.gov
Reproductive and Developmental Outcomes: Some studies have linked PFAS exposure to adverse reproductive effects such as decreased fertility and an increased risk of pregnancy-induced hypertension. epa.gov Developmental effects in children, including low birth weight and developmental delays, have also been reported. epa.govpreprints.org
Endocrine Disruption: PFAS are considered endocrine-disrupting chemicals, with studies showing associations with thyroid disease and interference with the body's natural hormones. scirp.orgpreprints.org
Cancer: As mentioned in the carcinogenicity section, epidemiological studies have suggested links between PFOA exposure and an increased risk of kidney and testicular cancer. scirp.orgcdc.gov
It is important to note that much of the existing epidemiological research has focused on a limited number of legacy PFAS. nih.gov There is less data available for the multitude of other PFAS, including many short-chain compounds. nih.gov
Interactive Data Table: Summary of Health Outcomes Associated with PFAS Exposure in Epidemiological Studies
| Health Outcome Category | Specific Health Effects | Associated PFAS (Examples) |
| Metabolic | Increased cholesterol levels, Insulin dysregulation | PFOA, PFOS, PFNA, PFDA |
| Immune | Reduced vaccine response, Immunosuppression | PFOA, PFOS, PFHxS, PFDA |
| Hepatic | Elevated liver enzymes | PFOA, PFOS, PFHxS |
| Reproductive | Decreased fertility, Pregnancy-induced hypertension | PFOA, PFOS |
| Developmental | Low birth weight, Developmental delays | PFOA, PFOS |
| Endocrine | Thyroid disease, Hormone interference | PFOA, PFOS |
| Cancer | Increased risk of kidney and testicular cancer | PFOA |
Computational Chemistry and Theoretical Characterization of Perfluoromethyldiethylamine
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. wikipedia.orgaps.orgnih.gov It is widely used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org For Perfluoromethyldiethylamine, DFT calculations would be instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations provide a foundational understanding of the molecule's stability and potential reaction sites. While specific DFT studies on this compound are not prominent, the methodology is extensively applied to other perfluorinated substances to understand their chemical behavior.
For achieving benchmark accuracy in quantum chemical calculations, coupled-cluster (CC) methods are considered the gold standard. wikipedia.orgaps.org These post-Hartree-Fock methods systematically account for electron correlation, providing highly accurate energies and molecular properties. wikipedia.org High-accuracy quantum chemical studies on fluorinated and chlorinated methanes and ethanes have demonstrated the power of these methods in obtaining reliable thermochemical data. nih.gov For this compound, coupled-cluster calculations, such as CCSD(T), would provide definitive insights into its electronic structure and energetics, serving as a benchmark for less computationally expensive methods.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing crucial information about their conformational preferences and interactions with their environment. dovepress.comnih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule flexes, bends, and interacts with surrounding molecules. nih.gov For this compound, MD simulations would be critical for exploring its conformational landscape and understanding its interactions with solvents, biological macromolecules, or environmental surfaces. Studies on other PFAS have utilized MD simulations to investigate their interactions with materials like polyethylene. customer-oci.com
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and toxicology, aiming to correlate the chemical structure of a compound with its biological activity. drugdesign.orgnih.govcollaborativedrug.com By systematically modifying the structure of a molecule and observing the resulting changes in its activity, researchers can identify the key structural features responsible for its effects. For this compound, SAR studies would involve comparing its predicted or measured activity with that of structurally similar perfluorinated amines. This approach helps in understanding how variations in the perfluoroalkyl chains or the amine functional group influence the compound's properties.
Predictive Modeling for Environmental Fate and Toxicological Profiles
Predictive modeling plays a crucial role in assessing the potential risks associated with chemicals. Various computational tools and models are used to estimate the environmental fate and toxicological profiles of substances, often before extensive experimental testing is conducted. researchgate.netepa.govresearchgate.net
For this compound, in silico tools can be used to predict its persistence, bioaccumulation, and mobility in the environment. ncsu.edunih.gov Models like the US EPA's EPISuite can estimate properties such as degradation half-lives in different environmental compartments. ncsu.edunih.gov Furthermore, computational toxicology databases and models can provide initial hazard assessments. epa.gov The US EPA's Computational Toxicology and Exposure resources, for instance, may contain predicted hazard data for this compound. epa.gov Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models that relate chemical structure to biological or toxicological activity, are particularly valuable for screening large numbers of chemicals. cadaster.eumdpi.comnih.govnih.govresearchgate.net While specific QSAR models for this compound may not be publicly detailed, the principles of QSAR are routinely applied to classes of perfluorinated compounds to predict their potential for adverse effects, such as endocrine disruption. cadaster.eumdpi.comnih.gov
Computational Approaches for Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. rsc.org For this compound, computational methods could be employed to elucidate its potential degradation pathways or its mechanisms of interaction with biological targets. nih.gov Quantum chemical methods like DFT can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathways and calculating activation energies. Such studies are crucial for understanding the persistence of the compound and for developing potential remediation strategies. While specific mechanistic studies on this compound are scarce, computational approaches have been successfully applied to understand the reaction mechanisms of other fluorinated compounds. nih.gov
Research Gaps and Future Directions in Perfluoromethyldiethylamine Studies
Elucidation of Unknown Biotransformation Pathways
A significant research gap exists regarding the biotransformation of Perfluoromethyldiethylamine. Currently, there is no specific published research detailing its metabolic fate in microorganisms, plants, or animals. Perfluoroalkylamines are generally considered to be highly persistent; however, the potential for biotransformation of precursor compounds or the transformation of this compound itself under specific environmental conditions cannot be dismissed without dedicated study. wikipedia.orgnih.gov
Future research must focus on identifying whether this compound acts as a terminal, inert compound or if it can be transformed into other PFAS, such as perfluoroalkyl carboxylic acids (PFCAs) or sulfonic acids (PFSAs), which are often the end products of PFAS biotransformation. mdpi.comnih.gov It is known that the biotransformation of most PFAS ultimately results in these terminal acids. mdpi.com Studies using microbial cultures from contaminated sites, as well as in vivo and in vitro models across different species (e.g., fish, rodents), are essential. nih.govmdpi.comresearchgate.net Such research should aim to identify potential metabolites and elucidate the enzymatic pathways involved, determining whether processes like N-dealkylation, which is observed for other nitrogen-containing PFAS, are relevant. mdpi.com
Development of Targeted Remediation and Degradation Technologies
There are no remediation or degradation technologies specifically validated for this compound. The extreme stability of the carbon-fluorine bond makes most conventional treatment methods, such as bioremediation, ineffective for highly fluorinated compounds. itrcweb.orgitrcweb.org While technologies have been developed for the broader PFAS class, their efficacy for this compound is unknown.
Future research should screen and optimize existing PFAS remediation technologies for their ability to remove or destroy this compound from various matrices like water and soil. Promising technologies for investigation include sorption using granular activated carbon (GAC) and ion exchange resins, which physically sequester the compounds, and destructive technologies like electrochemical oxidation, sonolysis, and thermal treatment (e.g., incineration and thermal desorption) under specific conditions. itrcweb.orgitrcweb.orgclu-in.org Research is needed to determine the optimal parameters for these technologies and to investigate the formation of any potential hazardous byproducts during degradation.
Table 1: Potential Remediation Technologies for this compound
| Technology | Mechanism | Applicability to PFAS | Status for this compound |
|---|---|---|---|
| Granular Activated Carbon (GAC) | Adsorption | Effective for long-chain PFAS; less so for some short-chain | Unknown; requires testing |
| Ion Exchange (IX) Resins | Ion Exchange/Adsorption | Highly effective for a range of PFAS, including shorter chains itrcweb.org | Unknown; requires testing |
| Reverse Osmosis (RO) | Membrane Separation | Highly effective for most PFAS itrcweb.org | Presumed effective, but requires validation |
| Electrochemical Oxidation | Destructive (Oxidation) | Promising destructive method | Unknown; requires investigation |
| Sonochemical Degradation | Destructive (Acoustic Cavitation) | Effective in lab studies | Unknown; requires investigation |
This table is illustrative and based on general PFAS remediation research. Specific performance for this compound is yet to be determined.
Comprehensive Assessment of Mixture Toxicity and Synergistic Effects
The toxicological profile of this compound, especially in combination with other chemicals, is completely uncharacterized. Humans and wildlife are exposed to complex mixtures of PFAS, not single compounds. nih.gov Research on other PFAS has shown that mixture effects are often additive, meaning their combined toxicity can be predicted from the sum of their individual effects, though synergistic interactions (where the combined effect is greater than the sum) cannot be ruled out without specific testing. nih.govnih.gov
A critical future direction is to assess the toxicity of this compound both individually and as part of relevant chemical mixtures. This requires establishing its baseline cytotoxicity and neurotoxicity and then designing studies that incorporate other common PFAS co-contaminants. nih.gov The Hazard Index (HI) approach, which assumes dose additivity, is a recommended starting point for assessing the risk of PFAS mixtures. nih.gov However, this approach relies on having toxicological data for the individual components, which is currently lacking for this compound.
Advanced Analytical Methodologies for Complex Matrices
While standard analytical methods exist for common PFAS, methodologies for the specific and sensitive detection of this compound in complex environmental matrices such as soil, sediment, and biological tissues are not well-established. Its unique structure as a perfluoroalkylamine may present different analytical challenges compared to the more commonly studied PFCAs and PFSAs.
Future research must focus on developing and validating robust analytical methods, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the routine quantification of this compound. This includes creating certified reference standards, optimizing extraction procedures for different matrices to ensure high recovery, and minimizing matrix interference. Furthermore, non-targeted and suspect screening analysis using high-resolution mass spectrometry (HRMS) should be employed at known PFAS-contaminated sites to determine if this compound and other understudied perfluoroalkylamines are present but currently unidentified.
Refined Predictive Models for Environmental and Health Risk Assessment
There are currently no specific environmental or health risk assessment models for this compound. The lack of empirical data on its physical-chemical properties, environmental fate, and toxicity makes it impossible to conduct a reliable risk assessment. itrcweb.org Predictive tools like quantitative structure-activity relationship (QSAR) models are often used for data-poor chemicals, but their accuracy is limited without some empirical data for validation. itrcweb.org
A primary research goal should be to generate the fundamental data necessary to parameterize risk assessment models. This includes experimentally determining properties like water solubility, vapor pressure, and partition coefficients. This data can then be used to develop and refine QSARs and fate and transport models to predict the environmental distribution and potential exposure pathways of this compound. nih.gov Ultimately, this would enable the calculation of a Predicted No-Effect Concentration (PNEC) and a Risk Quotient (RQ) to characterize its ecological risk. nih.govresearchgate.netresearchgate.net
Exploration of Sustainable Synthesis and Application Alternatives
This compound is synthesized via electrofluorination, a process that is energy-intensive. wikipedia.org While it has been used in specialized applications like coolants and artificial blood due to its unique properties, there is a broader push to find sustainable alternatives for all PFAS. wikipedia.org
Future research should explore two main avenues. First is the investigation of "green chemistry" approaches to fluorination that may be less energy-intensive or avoid the use of more hazardous reagents. Second, and more importantly, is the development of fluorine-free alternative compounds that can serve the same function as this compound in its industrial applications. This involves identifying substances that can offer similar properties (e.g., high gas solubility, chemical inertness, dielectric strength) without the extreme persistence associated with the carbon-fluorine bond.
Cross-Disciplinary Integration of this compound Research
Addressing the significant knowledge gaps for this compound requires a concerted, cross-disciplinary effort. The study of this compound cannot be confined to a single scientific field.
An integrated approach is essential for the future. Chemists are needed to develop analytical standards and explore sustainable synthesis. Environmental scientists and hydrologists must investigate its fate and transport in ecosystems. Toxicologists are required to assess its potential health effects and mixture toxicity. Engineers will be crucial for developing and validating remediation technologies. Finally, regulators and public health officials must be engaged to translate scientific findings into protective policies. This collaborative model, already recognized as vital for the broader PFAS problem, is the only viable path to fully understanding and managing the potential risks associated with this compound.
Q & A
Q. What are the key physical and chemical properties of perfluoromethyldiethylamine, and how do they influence experimental design?
this compound (PFMDEA) has the molecular formula C₅F₁₃N and a molecular weight of 321.04 g/mol . Its highly fluorinated structure confers exceptional thermal stability and chemical inertness, making it suitable for applications requiring resistance to radical processes (e.g., copolymerization reactions). Key properties include low polarizability and high dielectric strength, which affect solvent selection in synthesis protocols . Researchers should prioritize thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to characterize thermal behavior under experimental conditions.
Q. How is this compound synthesized, and what purification methods are recommended?
PFMDEA is synthesized as a byproduct during perfluorotriethylamine production. A common method involves radical-mediated fluorination of diethylamine derivatives under controlled conditions. Post-synthesis, fractional distillation is critical due to the presence of structurally similar fluorinated byproducts. Gas chromatography-mass spectrometry (GC-MS) should be employed to verify purity, with emphasis on eliminating residual fluorinated impurities that may interfere with downstream applications (e.g., proton conductivity studies) .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear magnetic resonance (¹⁹F NMR) is indispensable for structural confirmation, as it resolves distinct fluorine environments in the molecule. Coupled with Fourier-transform infrared spectroscopy (FTIR) to identify C-F stretching vibrations (1000–1300 cm⁻¹), these techniques provide a robust framework for quality control. For quantitative analysis, high-performance liquid chromatography (HPLC) with fluorinated stationary phases ensures accurate quantification in complex mixtures .
Advanced Research Questions
Q. How do solvent effects influence the copolymerization of tetrafluoroethylene with PFMDEA?
PFMDEA’s low polarizability and high radical resistance make it an ideal solvent for copolymerization reactions. Studies show that its use enhances proton conductivity in fluoropolymer membranes by stabilizing ionic intermediates. However, solvent selection must balance monomer solubility and initiator compatibility. For example, PSVE (perfluoro-3,6-dioxa-4-methyl-7-octenesulfonyl fluoride) as a co-solvent may lead to inconsistent copolymer composition, whereas PFMDEA ensures homogeneity and reproducibility .
Q. How should researchers address contradictions in published data on PFMDEA’s stability under acidic conditions?
Discrepancies in stability studies often arise from variations in experimental design (e.g., acid concentration, temperature). To resolve these, conduct controlled experiments using standardized buffers (e.g., 0.1 M HCl at 25°C) and compare degradation kinetics via UV-Vis spectroscopy. Cross-validate findings with computational models (DFT calculations) to assess bond dissociation energies of C-F and N-C bonds, which dictate hydrolytic stability .
Q. What mechanisms explain PFMDEA’s resistance to radical degradation in high-energy environments?
The molecule’s perfluorinated structure creates a steric and electronic shield around the central nitrogen atom, inhibiting radical chain propagation. Experimental evidence from electron paramagnetic resonance (EPR) spectroscopy reveals minimal radical adduct formation even under UV irradiation. Researchers should replicate these conditions using pulsed laser experiments to quantify radical quenching efficiency .
Q. How can the FINER criteria be applied to formulate research questions on PFMDEA’s environmental behavior?
- Feasible : Design microcosm studies to assess PFMDEA’s persistence in soil/water systems.
- Interesting : Investigate its interaction with microbial fluorinases for biodegradation pathways.
- Novel : Explore its role as a fluorinated surfactant in emerging nanomaterial synthesis.
- Ethical : Adhere to OECD guidelines for environmental toxicity testing.
- Relevant : Align with regulatory priorities on perfluoroalkyl substance (PFAS) mitigation .
Methodological Guidance
- For literature reviews : Use PRISMA frameworks to systematically evaluate PFMDEA’s applications in proton-exchange membranes, prioritizing peer-reviewed studies over grey literature .
- For experimental replication : Document detailed protocols, including solvent batch numbers and instrument calibration data, to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
